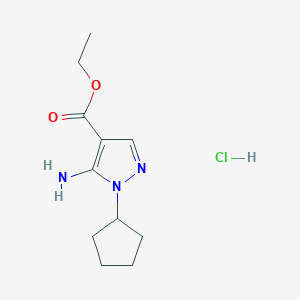
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Synthesis Applications
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride and its derivatives are used in selective synthesis processes. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This leads to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs, showcasing their utility in synthesizing complex heterocyclic compounds (P. S. Lebedˈ et al., 2012).
Crystal Structure Determination
The compound has been involved in studies for determining crystal structures. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction method, indicating its significance in understanding the geometric and electronic configurations of novel synthetic compounds (L. Minga, 2005).
Medicinal Chemistry Transformations
Derivatives of this compound serve as key intermediates in the synthesis of potential drugs. A noteworthy application is its role in the safe and metal-free preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a crucial intermediate for darolutamide, a potential blockbuster drug substance. This illustrates the compound's impact on developing new medications through innovative synthesis methods (Bence Szilágyi et al., 2022).
Antimicrobial and Anticancer Agents
This compound derivatives have been explored for their antimicrobial and anticancer activities. Novel pyrazole derivatives were synthesized and characterized, demonstrating significant antimicrobial and higher anticancer activity than doxorubicin in preliminary bioassays. Such studies highlight the compound's potential in the development of new therapeutic agents (H. Hafez et al., 2016).
Synthesis of Fluorescent Molecules
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a derivative, has been used for synthesizing fluorescent molecules. This highlights its utility in creating novel compounds that could serve as attractive fluorophores for scientific and industrial applications, showcasing the versatility of this compound in contributing to material science and bioimaging (Yan‐Chao Wu et al., 2006).
Mécanisme D'action
Target of Action
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles, in general, have a wide range of applications in the pharmaceutical industry due to their versatile functionalities . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Result of Action
It’s known that pyrazole derivatives have been associated with a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Propriétés
IUPAC Name |
ethyl 5-amino-1-cyclopentylpyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(10(9)12)8-5-3-4-6-8;/h7-8H,2-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGKSZICMEOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)



methanone hydrobromide](/img/structure/B1379121.png)

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)
![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)


